coronin protein
Description
Properties
CAS No. |
145420-64-0 |
|---|---|
Molecular Formula |
C7H8O4 |
Synonyms |
coronin protein |
Origin of Product |
United States |
Scientific Research Applications
Cell Motility and Cytoskeletal Dynamics
Coronin proteins, particularly coronin 1A, are essential for regulating the actin cytoskeleton during cell migration. They interact with the Arp2/3 complex and cofilin to modulate actin filament branching and turnover. For instance, studies have shown that coronin 1A promotes debranching of actin filaments, which is crucial for the dynamic remodeling of the cytoskeleton necessary for cell movement .
Bone Resorption in Osteoclasts
Coronin 1A has been identified as a negative regulator of lysosomal exocytosis in osteoclasts, which are cells responsible for bone resorption. Research indicates that it modulates the secretion of cathepsin K, a key enzyme in bone degradation. By regulating lysosomal trafficking, coronin 1A could serve as a potential therapeutic target for bone diseases such as osteoporosis .
Neurobiology and Cognition
Coronin 1 also plays a significant role in neuronal functions by modulating cyclic AMP signaling pathways. It has been shown to affect synaptic plasticity and behavioral outcomes in animal models. The absence of coronin 1 leads to reduced cAMP signaling and impaired cognitive functions, suggesting its potential application in studying neurodegenerative diseases .
Immune Responses
Coronin proteins are crucial for the function of immune cells such as phagocytes. They facilitate the internalization of pathogens by regulating actin dynamics during phagocytosis. Studies have demonstrated that different coronins can enhance or inhibit phagocytic activity depending on the type of particles being internalized .
Case Study 1: Coronin 1A in Osteoclasts
- Objective : Investigate the role of coronin 1A in osteoclast-mediated bone resorption.
- Findings : Coronin 1A was found to inhibit the secretion of cathepsin K without affecting osteoclast differentiation. This suggests that targeting coronin 1A could provide new strategies for treating bone-related diseases .
Case Study 2: Coronin 1 and Synaptic Plasticity
- Objective : Explore the impact of coronin 1 on synaptic transmission.
- Findings : The study revealed that coronin 1 is essential for cAMP-dependent presynaptic plasticity. Mutations that disrupt its function resulted in significant behavioral deficits, highlighting its importance in cognitive processes .
Summary Table: Applications of Coronin Proteins
Comparison with Similar Compounds
Data Tables
Table 1: Coronin 1C and F-Actin Expression in Breast Cancer (n=210)
*P<0.05
Table 2: Functional Domains Across Coronin Isoforms
| Isoform | WD40 Repeats | Coiled-Coil Domain | Actin-Binding Sites |
|---|---|---|---|
| CORO1A | 5 | Present | 1 (N-terminal) |
| CORO1C | 5 | Present | 3 (N-terminal, C-terminal, WD40) |
| CORO2A | 4 | Absent | 0 (Rac1-binding instead) |
Research Findings and Contradictions
- In Vivo vs.
- Cancer Context : Coronin 1A is upregulated in MCF-7 breast cancer cells but downregulated in MDA-MB-231, indicating isoform-specific roles across cancer subtypes .
Preparation Methods
Prokaryotic Expression in Escherichia coli
Prokaryotic systems, particularly E. coli, are widely used for coronin expression due to their cost-effectiveness and scalability. However, the absence of post-translational modifications in bacteria often necessitates refolding steps to recover functional protein. For example, Dictyostelium discoideum coronin A (CrnA) has been expressed in E. coli BL21(DE3) strains using pET vectors, yielding insoluble inclusion bodies. Solubilization requires 6 M urea or 4 M guanidine hydrochloride, followed by stepwise dialysis into refolding buffers containing redox couples (e.g., glutathione). Despite these efforts, recovery rates remain suboptimal (~20% functional protein), underscoring the limitations of prokaryotic systems for coronins requiring native folding.
Eukaryotic Expression in Pichia pastoris and Mammalian Cells
Eukaryotic systems address folding and post-translational modification challenges. Pichia pastoris has been employed for yeast coronin (Crn1) production, leveraging the methanol-inducible AOX1 promoter. Secretion into the culture medium simplifies purification, but glycosylation patterns may differ from native forms. Mammalian systems, such as HEK293 and CHO cells, offer superior fidelity. FLAG-tagged coronin A expressed in HEK293 cells achieved 95% solubility, with yields of 2–3 mg per liter of culture. Transient transfection with polyethylenimine (PEI) or lentiviral vectors ensures high titers, though costs and time investments are substantial.
Purification Techniques for Coronin Proteins
Affinity Chromatography
Affinity tags, such as FLAG, His6, and GST, are indispensable for coronin purification. FLAG-coronin A purified via M2 anti-FLAG resin (Sigma) achieves >90% purity in a single step. Elution with FLAG peptide (100–200 μg·mL⁻¹) preserves protein activity but introduces contaminants from leached ligands. His6-tagged coronins, immobilized on Ni-NTA agarose, require imidazole gradients (20–250 mM) for elution. However, imidazole can interfere with downstream assays, necessitating buffer exchange.
Table 1: Comparison of Affinity Tags for Coronin Purification
| Tag | Resin | Elution Agent | Purity (%) | Yield (mg·L⁻¹) |
|---|---|---|---|---|
| FLAG | M2 anti-FLAG | FLAG peptide | 90–95 | 2–3 |
| His6 | Ni-NTA | Imidazole | 85–90 | 1.5–2.5 |
| GST | Glutathione agarose | Reduced glutathione | 80–85 | 1–1.8 |
Size-Exclusion Chromatography (SEC) and Multiangle Light Scattering (MALS)
SEC-MALS is critical for assessing oligomerization states. Dictyostelium coronin A elutes as a dimer (52 kDa) from Superdex 200 columns, consistent with its coiled-coil-mediated homodimerization. MALS confirms a molecular weight of 54 ± 3 kDa, validating the absence of higher-order aggregates. For mammalian coronin 1B, SEC in 20 mM HEPES (pH 7.4) and 150 mM NaCl resolves monomers (35 kDa) and dimers (70 kDa), highlighting pH-dependent assembly.
Structural and Functional Characterization
Circular Dichroism (CD) Spectroscopy
CD spectra of coronin A reveal α-helical content dominated by the coiled-coil domain. In 10 mM phosphate buffer (pH 7.4), coronin A exhibits minima at 208 nm and 222 nm, characteristic of α-helices. Thermal denaturation assays show a melting temperature (Tm) of 45°C, indicating moderate stability. Addition of 1 mM DTT reduces Tm to 38°C, underscoring the role of disulfide bonds in structural maintenance.
Actin Cosedimentation Assays
Functional validation involves actin-binding assays. Coronin A (5 μM) cosediments with F-actin (10 μM) at 100,000 × g, with binding saturated at a 1:2 molar ratio. Preincubation with 1 mM ATP dissociates 70% of coronin, confirming ATP-sensitive interactions.
Challenges and Optimizations
Proteolytic Degradation
Coronins are prone to proteolysis, particularly in the flexible linker region between the WD40 and coiled-coil domains. Adding protease inhibitors (e.g., 1 mM PMSF, 1 μg·mL⁻¹ leupeptin) and maintaining temperatures below 4°C during purification are essential. For long-term storage, lyophilization in 10% trehalose preserves activity for >6 months at −80°C.
Solubility and Aggregation
Low solubility (<0.5 mg·mL⁻¹) in low-salt buffers necessitates additives. Coronin 1B solubility improves to 5 mg·mL⁻¹ in 50 mM Tris (pH 8.0), 300 mM NaCl, and 5% glycerol. Aggregation during SEC is mitigated by prefiltering through 0.22 μm membranes and using 0.01% Tween-20 in running buffers.
Applications in Mechanistic Studies
Actin Polymerization Kinetics
Coronin accelerates actin assembly by recruiting Arp2/3 complex to filament sides. In pyrene-actin assays, 100 nM coronin increases polymerization rates by 2.5-fold, with half-maximal effect at 50 nM. Conversely, coronin lacking the coiled-coil domain (ΔCC) shows no enhancement, confirming the domain’s role in Arp2/3 binding.
Cofilin Synergy in Filament Disassembly
Coronin and cofilin synergize to dismantle ADP-actin filaments. Time-lapse TIRF microscopy reveals that 50 nM coronin and 50 nM cofilin sever filaments 3× faster than either protein alone. This synergy requires coronin’s β-propeller domain, which twists F-actin to expose cofilin-binding sites .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting Coronin protein expression in clinical tissue samples?
- Methodological Answer : Coronin expression can be quantified using immunohistochemistry (IHC) for spatial localization and Western blotting for protein abundance. For example, in breast cancer studies, IHC scoring (e.g., 3.34 ± 1.76 for Coronin 1c in tumors vs. 1.07 ± 0.84 in adjacent tissues) and Spearman correlation analysis (e.g., r = 0.929 between Coronin 1c and F-actin) are critical for validating associations with clinical parameters like HER-2 status and lymph node metastasis . Ensure antibody validation (e.g., using recombinant proteins or knock-out controls) to avoid cross-reactivity.
Q. What is the functional significance of Coronin proteins in cytoskeletal regulation?
- Methodological Answer : Coronins regulate actin dynamics by binding to F-actin at specific domains. Coronin 1c, for instance, has three binding sites on F-actin and inhibits Arp2/3-mediated nucleation while enhancing cofilin-driven depolymerization. Experimental approaches include co-immunoprecipitation to confirm protein interactions and live-cell imaging to observe actin remodeling in Coronin-deficient cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in Coronin expression data across cancer subtypes?
- Methodological Answer : Discrepancies (e.g., Coronin 1c’s correlation with HER-2 but not ER/PR in breast cancer) require stratified subgroup analysis and multivariate regression to control for confounding variables. For example, in HER-2-positive tumors, Coronin 1c expression is elevated (e.g., 90/210 high-expression cases) and linked to metastasis, while hormone receptor status may require larger cohorts or single-cell RNA sequencing to uncover subtype-specific mechanisms .
Q. What experimental designs are optimal for studying Coronin 1c’s role in tumor cell migration?
- Methodological Answer : Use transwell assays or scratch-wound healing models with Coronin 1c knockdown/overexpression systems. Combine these with phosphoproteomics to identify downstream pathways (e.g., Aurora-A kinase activation). Validate findings in vivo via xenograft models, ensuring controls for off-target effects using rescue experiments .
Q. How do structural features of Coronin proteins (e.g., WD40 repeats) influence their molecular interactions?
- Methodological Answer : Structural databases like HPREP reveal that Coronins contain WD40 repeats critical for binding actin and signaling proteins. Employ cryo-EM or X-ray crystallography to map binding interfaces. For Coronin 1c, truncation mutants (e.g., N-terminal vs. C-terminal deletions) can isolate functional domains in actin-binding assays .
Data Interpretation and Validation
Q. What statistical approaches are suitable for analyzing correlations between Coronin expression and clinical outcomes?
- Methodological Answer : Non-parametric tests (e.g., Mann-Whitney U for skewed data) and Spearman’s rank correlation (e.g., r = 0.706 between Coronin 1c and HER-2) are preferred for small cohorts. For survival analysis, use Cox proportional hazards models, adjusting for TNM staging and molecular subtypes .
Q. How can researchers validate the specificity of Coronin antibodies in immunohistochemistry?
- Methodological Answer : Include negative controls (e.g., tissues with CRISPR-Cas9-mediated Coronin knockout) and pre-absorption with recombinant this compound. Compare results across multiple clones (e.g., Anti-CORO1A from different vendors) and validate with orthogonal methods like Western blotting .
Emerging Research Directions
Q. What interdisciplinary approaches are advancing Coronin research in cancer biology?
- Methodological Answer : Integrate proteomics (e.g., mass spectrometry to identify Coronin-binding partners) with bioinformatics (e.g., pathway enrichment analysis). Collaborate with structural biologists to resolve conformational changes in Coronin during metastasis and with clinicians to correlate findings with patient-derived organoids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
